molecular formula C19H24N4O4 B2639207 Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate CAS No. 1823801-13-3

Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate

Cat. No.: B2639207
CAS No.: 1823801-13-3
M. Wt: 372.425
InChI Key: LGTCBHLITRQOEV-UHFFFAOYSA-N
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Description

Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a useful research compound. Its molecular formula is C19H24N4O4 and its molecular weight is 372.425. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Antitumor Activity

Novel bioactive 1,2,4-oxadiazole natural product analogs were synthesized, including compounds bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. These analogs were tested for antitumor activity toward a panel of cell lines in vitro, demonstrating potential as cancer therapeutics due to their significant potency in some cases (Maftei et al., 2013).

Crystal Structure and Molecular Interactions

The study of carbamate derivatives revealed insights into the crystal packing and molecular interactions, highlighting the role of strong and weak hydrogen bonds in assembling molecules into a three-dimensional architecture (Das et al., 2016).

Luminescent Materials for Organic Electronics

Research on oxadiazole substituted carbazole derivatives focused on their application in organic light-emitting diodes (OLEDs), indicating their utility as host materials for triplet emitters. The synthesized compounds were characterized for their photophysical properties and efficiency in devices, showing promising results for future organic electronics (Guan et al., 2006).

Metabolic and Pharmacokinetic Studies

The metabolism of a novel dipeptidyl peptidase-4 inhibitor was examined, revealing the formation of metabolites through hydroxylation and carbonyl reduction. This study contributes to understanding the metabolic pathways and potential pharmacokinetic profiles of related compounds (Yoo et al., 2008).

Biochemical Analysis

Biochemical Properties

Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions are crucial for its potential therapeutic effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has demonstrated potent activities against HeLa and A549 cell lines, indicating its potential as an antitumor agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It forms weak classical intermolecular N—H⋯O hydrogen bonds, contributing to the stabilization of its crystal packing . These interactions are essential for its enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, ensuring its efficacy in prolonged experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. Understanding these threshold effects is crucial for determining its safe and effective dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the oxidation of the tert-butyl side chain forms metabolites that are further processed through sulfation and other pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, ensuring its precise action within the cell .

Properties

IUPAC Name

tert-butyl N-[[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-19(2,3)26-18(25)20-10-15-21-17(22-27-15)14-9-16(24)23(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTCBHLITRQOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2CC(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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